Cas no 105401-72-7 (2-methyl-3-(2-methylphenyl)butanoic acid)
2-methyl-3-(2-methylphenyl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- Hydrocinnamic acid, o,α,β-trimethyl- (6CI)
- α,β,2-Trimethylbenzenepropanoic acid (ACI)
- 2-Methyl-3-(2-methylphenyl)butanoic acid
- 2-Methyl-3-o-tolyl-butyric acid
- Benzenepropanoic acid, α,β,2-trimethyl- (ACI)
- 2-methyl-3-(2-methylphenyl)butanoic acid
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- MDL: MFCD20643823
- Inchi: 1S/C12H16O2/c1-8-6-4-5-7-11(8)9(2)10(3)12(13)14/h4-7,9-10H,1-3H3,(H,13,14)
- InChI Key: XKOZLDLXQFBYSI-UHFFFAOYSA-N
- SMILES: O=C(C(C(C)C1C(C)=CC=CC=1)C)O
2-methyl-3-(2-methylphenyl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2736090-0.05g |
2-methyl-3-(2-methylphenyl)butanoic acid |
105401-72-7 | 95.0% | 0.05g |
$468.0 | 2025-03-20 | |
| Enamine | EN300-2736090-0.1g |
2-methyl-3-(2-methylphenyl)butanoic acid |
105401-72-7 | 95.0% | 0.1g |
$490.0 | 2025-03-20 | |
| Enamine | EN300-2736090-0.25g |
2-methyl-3-(2-methylphenyl)butanoic acid |
105401-72-7 | 95.0% | 0.25g |
$513.0 | 2025-03-20 | |
| Enamine | EN300-2736090-0.5g |
2-methyl-3-(2-methylphenyl)butanoic acid |
105401-72-7 | 95.0% | 0.5g |
$535.0 | 2025-03-20 | |
| Enamine | EN300-2736090-1.0g |
2-methyl-3-(2-methylphenyl)butanoic acid |
105401-72-7 | 95.0% | 1.0g |
$557.0 | 2025-03-20 | |
| Enamine | EN300-2736090-2.5g |
2-methyl-3-(2-methylphenyl)butanoic acid |
105401-72-7 | 95.0% | 2.5g |
$1089.0 | 2025-03-20 | |
| Enamine | EN300-2736090-5.0g |
2-methyl-3-(2-methylphenyl)butanoic acid |
105401-72-7 | 95.0% | 5.0g |
$1614.0 | 2025-03-20 | |
| Enamine | EN300-2736090-10.0g |
2-methyl-3-(2-methylphenyl)butanoic acid |
105401-72-7 | 95.0% | 10.0g |
$2393.0 | 2025-03-20 | |
| Enamine | EN300-2736090-1g |
2-methyl-3-(2-methylphenyl)butanoic acid |
105401-72-7 | 1g |
$557.0 | 2023-09-10 | ||
| Enamine | EN300-2736090-5g |
2-methyl-3-(2-methylphenyl)butanoic acid |
105401-72-7 | 5g |
$1614.0 | 2023-09-10 |
2-methyl-3-(2-methylphenyl)butanoic acid Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 2-methyl-3-(2-methylphenyl)butanoic acid
Comprehensive Overview of 2-methyl-3-(2-methylphenyl)butanoic acid (CAS No. 105401-72-7)
2-methyl-3-(2-methylphenyl)butanoic acid (CAS No. 105401-72-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and fine chemical research. This compound, characterized by its unique branched-chain structure and aromatic substitution, serves as a critical intermediate in the synthesis of bioactive molecules. Its molecular formula, C12H16O2, reflects a balance of hydrophobicity and reactivity, making it valuable for applications in drug development and material science. Researchers often explore its potential in modulating enzyme activity or as a building block for chiral synthesis, aligning with current trends in green chemistry and sustainable manufacturing.
The growing demand for high-purity intermediates like 2-methyl-3-(2-methylphenyl)butanoic acid is driven by advancements in precision medicine and customized therapeutics. With the rise of AI-driven drug discovery, compounds such as this are frequently screened for their structure-activity relationships (SAR). Questions like "How does 2-methyl-3-(2-methylphenyl)butanoic acid interact with COX-2 enzymes?" or "What are its applications in non-steroidal anti-inflammatory drug (NSAID) analogs?" are trending in scientific forums. These inquiries highlight the compound's relevance in addressing inflammation and pain management, key focus areas in modern pharmacology.
From a synthetic perspective, CAS No. 105401-72-7 exemplifies the importance of regioselective functionalization. Its 2-methylphenyl moiety offers steric hindrance, which can be leveraged to control reaction pathways—a hot topic in catalysis research. Recent studies also investigate its role in metal-organic frameworks (MOFs) for controlled release applications. Such innovations resonate with the broader push for smart materials, a frequently searched term in academic and industrial circles.
Environmental and regulatory considerations further elevate the profile of 2-methyl-3-(2-methylphenyl)butanoic acid. As industries shift toward REACH compliance and eco-friendly solvents, this compound's stability under mild conditions makes it a candidate for low-waste synthesis. Discussions around "biodegradable intermediates" or "solvent-free reactions for CAS 105401-72-7" reflect these priorities. Additionally, its low toxicity profile aligns with the OECD guidelines for chemical safety, a recurring theme in regulatory searches.
Analytical characterization of 2-methyl-3-(2-methylphenyl)butanoic acid typically involves HPLC-MS and NMR spectroscopy, techniques frequently queried by quality control professionals. The compound's distinct spectral signatures (e.g., chemical shifts near δ 7.2 ppm for aromatic protons) are well-documented, aiding in its identification. Forums often debate optimal column phases for its separation, underscoring the interplay between molecular structure and analytical methodology.
In conclusion, 2-methyl-3-(2-methylphenyl)butanoic acid (CAS No. 105401-72-7) embodies the convergence of synthetic utility and biomedical potential. Its versatility in asymmetric catalysis, compatibility with continuous flow chemistry, and relevance to drug delivery systems position it as a compound of enduring interest. As research continues to uncover new applications, its role in addressing global challenges—from sustainable chemistry to targeted therapies—will likely expand, making it a staple in both academic and industrial settings.
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